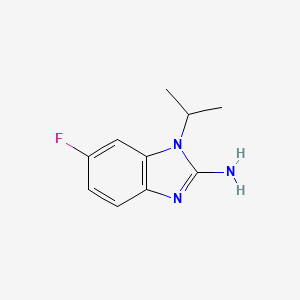

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine

Description

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine is a substituted benzimidazole derivative characterized by a fluorine atom at position 6 of the benzimidazole core and an isopropyl (propan-2-yl) group at position 1. Its molecular formula is C₁₀H₁₁FN₃, with a molecular weight of 192.22 g/mol (calculated). The compound’s structure combines the planar aromatic benzimidazole system with a lipophilic isopropyl substituent, which may enhance membrane permeability.

Properties

IUPAC Name |

6-fluoro-1-propan-2-ylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c1-6(2)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNRWCLRWOTCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)F)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with isopropylamine and a suitable carbonyl compound, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

Substitution: The fluorine atom and isopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds.

Scientific Research Applications

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials, such as dyes and polymers, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine and related benzimidazole, benzothiazole, and benzooxazole derivatives:

Key Findings from Research

In contrast, fluorine at position 4 (compound 6i in ) may alter dipole moments and hydrogen-bonding capacity .

Impact of Substituents on Position 1: The isopropyl group in the target compound increases lipophilicity (logP ~2.5) compared to ethylamine (compound 6i, logP ~1.8), which may improve blood-brain barrier penetration. The diethylamino-propyl group in ’s compound introduces basicity (pKa ~9.2), favoring ionizable interactions in acidic environments .

Role of Heterocyclic Core Modifications :

- Replacing benzimidazole with benzothiazole () introduces a sulfur atom, which increases polar surface area (PSA) and may reduce passive diffusion. Benzooxazole derivatives () exhibit higher aqueous solubility due to oxygen’s electronegativity but lower metabolic stability .

Synthetic Yields and Feasibility :

- Compound 6h () achieved an 86% yield using LiAlH4 reduction, suggesting efficient synthetic routes for ethylamine-substituted analogs. The target compound’s synthesis would require similar optimization for isopropyl introduction .

Pharmacological and Physicochemical Implications

- Metabolic Stability : Fluorinated benzimidazoles generally exhibit longer half-lives due to resistance to oxidative metabolism. The isopropyl group may further slow CYP450-mediated degradation compared to smaller substituents .

- Target Selectivity : The dichloro-substituted analog () showed potent activity against viral proteases, while benzothiazole derivatives () are explored in tyrosine kinase inhibition. The target compound’s selectivity profile remains to be elucidated .

- The target compound’s balance of lipophilicity and moderate PSA (~45 Ų) suggests favorable bioavailability .

Q & A

Q. What are the key structural features of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine that influence its reactivity?

The compound’s reactivity is determined by its benzimidazole core, fluorine substituent at position 6, and the isopropyl (propan-2-yl) group at position 1. The fluorine atom enhances electrophilic substitution resistance while directing reactivity at specific positions, and the isopropyl group introduces steric effects that may hinder nucleophilic attacks. The amine group at position 2 participates in hydrogen bonding and coordination chemistry, critical for interactions with biological targets. Structural analogs in and highlight how fused heterocyclic systems and substituent positioning dictate chemical behavior .

Q. What are the standard synthetic routes for 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine?

Synthesis typically involves multi-step protocols:

- Step 1: Condensation of 4-fluoro-1,2-diaminobenzene with a carbonyl source to form the benzimidazole core.

- Step 2: Alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yl group.

- Step 3: Functionalization of the amine group via reductive amination or nucleophilic substitution. Yields vary (50–75%) depending on reaction optimization, such as solvent choice (e.g., ethanol vs. DMF) and catalyst use (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are most effective for characterizing 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine?

- ¹H/¹³C NMR: Resolves substituent positions and confirms regioselectivity. The fluorine atom induces distinct splitting patterns in adjacent protons.

- FT-IR: Identifies amine (N-H stretch ~3400 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).

- LC-MS/HPLC: Validates purity and molecular weight. Methanol/water gradients with C18 columns are commonly used .

Advanced Research Questions

Q. How can synthesis be optimized to improve purity and scalability of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine under varying catalytic conditions?

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps. shows that Pd-mediated reactions achieve >80% yields in imidazole functionalization .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions.

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures. highlights recrystallization as critical for >95% purity .

Q. How do structural modifications at the fluorine or propan-2-yl positions affect bioactivity?

- Fluorine Replacement: Substituting fluorine with chlorine or nitro groups alters electron-withdrawing effects, impacting binding to enzyme active sites (e.g., kinase inhibition). demonstrates fluorine’s role in enhancing metabolic stability .

- Isopropyl Modification: Bulkier groups (e.g., tert-butyl) may reduce solubility but improve target selectivity. Computational docking (e.g., AutoDock Vina) can predict steric compatibility with protein pockets .

Q. How should researchers address discrepancies in reported biological activities of derivatives across in vitro assays?

- Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds. notes variability in IC₅₀ values due to assay conditions .

- Data Normalization: Apply statistical tools (e.g., ANOVA) to account for batch effects.

- Mechanistic Studies: Combine enzyme kinetics (e.g., SPR) with molecular dynamics simulations to resolve conflicting activity trends .

Q. What computational models best predict the structure-activity relationship (SAR) of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine analogs?

- QSAR Modeling: Utilize descriptors like logP, polar surface area, and H-bond donors. ’s benzoxazole analogs validate this approach .

- Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks. ’s theoretical frameworks support this methodology .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for benzimidazoles).

- Light Sensitivity: Store in amber vials at 2–8°C, as per ’s recommendations for similar heterocycles .

- pH Effects: Test solubility and degradation in buffered solutions (pH 3–10). The amine group may protonate under acidic conditions, altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.